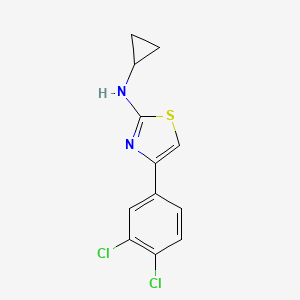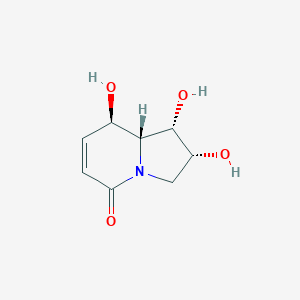
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is a complex organic compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various bioactive molecules, including Swainsonine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the indolizinone core, followed by hydroxylation reactions to introduce the hydroxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of bioactive compounds with potential therapeutic applications, such as Swainsonine, which has been studied for its anticancer and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy groups play a crucial role in forming hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of glycosidases and other enzymes, affecting various biological processes.
類似化合物との比較
Similar Compounds
Swainsonine: A well-known glycosidase inhibitor with similar structural features.
Indolizidine Alkaloids: A class of compounds with a similar indolizidine core structure.
Uniqueness
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is unique due to its specific arrangement of hydroxy groups and its role as an intermediate in the synthesis of bioactive molecules. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
(1S,2R,8R,8aR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4-,5-,7-,8-/m1/s1 |
InChIキー |
PUDMEYQMTTXNRN-SJNFNFGESA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]2N1C(=O)C=C[C@H]2O)O)O |
正規SMILES |
C1C(C(C2N1C(=O)C=CC2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


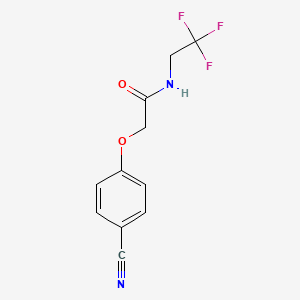
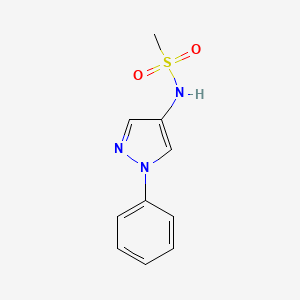


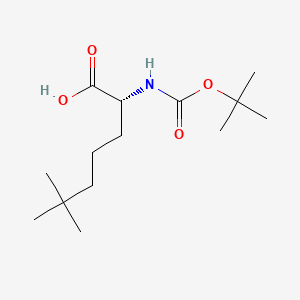

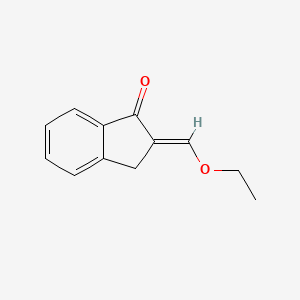
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)



